5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol
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Overview
Description
5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol is a complex organic compound that features a benzofuran ring and a benzene ring with hydroxyl and methylbutenyl substituents. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the hydroxyl group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the methylbutenyl group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to achieve the desired results.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of similar compounds.
Biology
Biological activity: Potential use in studying enzyme interactions or as a bioactive compound in various assays.
Medicine
Drug development: Potential lead compound for developing new pharmaceuticals.
Therapeutic applications: Investigated for its potential therapeutic effects.
Industry
Material science: Used in the development of new materials with specific properties.
Chemical industry: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor interaction: Binding to receptors and modulating their activity.
Pathway modulation: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1-benzofuran-2-yl derivatives: Compounds with similar benzofuran structures.
3-Methylbut-1-enylbenzene derivatives: Compounds with similar alkyl substituents.
Uniqueness
Structural features: The combination of benzofuran and benzene rings with specific substituents.
Biological activity: Unique interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-11,20-22H,1-2H3 |
InChI Key |
YVWWLJFWZOKLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O |
Origin of Product |
United States |
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